4-(m-Tolyl)isoxazole
Overview
Description
4-(m-Tolyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the meta position of the phenyl ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Tolyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of m-tolyl nitrile oxide with ethylene or acetylene under controlled conditions. This reaction can be catalyzed by transition metals such as copper or ruthenium .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of primary nitro compounds and aldehydes or ketones under basic conditions, often facilitated by microwave irradiation .
Chemical Reactions Analysis
Types of Reactions: 4-(m-Tolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Isoxazole oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Functionalized isoxazole derivatives.
Scientific Research Applications
4-(m-Tolyl)isoxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Isoxazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(m-Tolyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Isoxazole: The parent compound with no substituents.
4-Phenylisoxazole: An isoxazole ring substituted with a phenyl group.
4-(p-Tolyl)isoxazole: An isoxazole ring substituted with a para-methylphenyl group.
Uniqueness: 4-(m-Tolyl)isoxazole is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
IUPAC Name |
4-(3-methylphenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNUOZAWQVOBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CON=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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